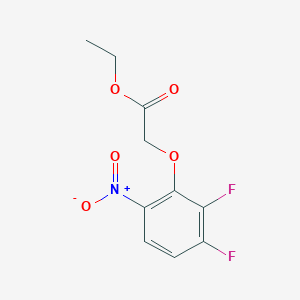![molecular formula C19H21BrN2 B14199530 2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) CAS No. 850454-08-9](/img/structure/B14199530.png)
2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is a substituted methane derivative where three hydrogen atoms of the methane molecule have been replaced by two pyrrole rings and one 4-bromophenyl moiety.
Métodos De Preparación
The synthesis of 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between pyrrole or a substituted pyrrole and an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl moiety or the pyrrole rings.
Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) exerts its effects involves interactions with various molecular targets. The pyrrole rings and the bromophenyl moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar compounds include other substituted dipyrromethanes and meso-substituted dipyrromethanes. Compared to these, 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is unique due to the presence of the 4-bromophenyl moiety, which imparts distinct chemical and physical properties . Other similar compounds include:
- 2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole)
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Número CAS |
850454-08-9 |
|---|---|
Fórmula molecular |
C19H21BrN2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C19H21BrN2/c1-11-9-13(3)21-18(11)17(15-5-7-16(20)8-6-15)19-12(2)10-14(4)22-19/h5-10,17,21-22H,1-4H3 |
Clave InChI |
CLXAVVXGMNMIAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(N3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


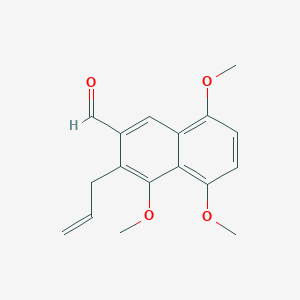
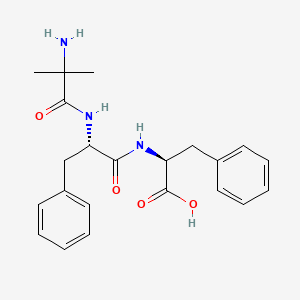
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
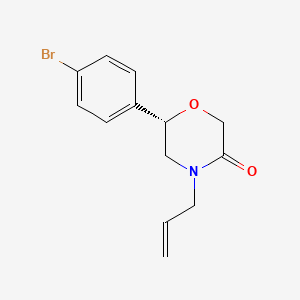
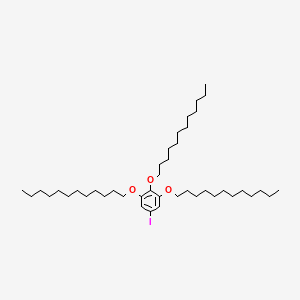
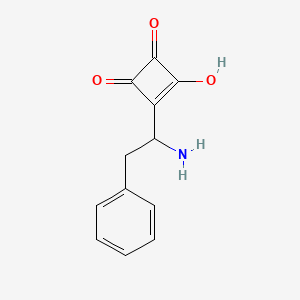
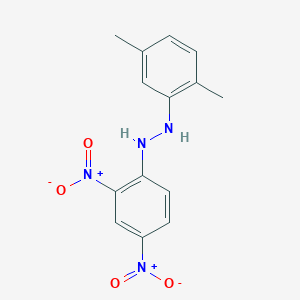
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
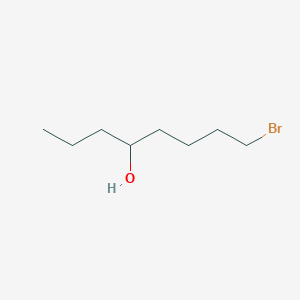
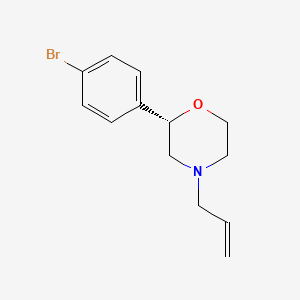
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
